molecular formula C11H8FN5S B2870076 6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine CAS No. 860650-66-4

6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine

Cat. No.: B2870076
CAS No.: 860650-66-4
M. Wt: 261.28
InChI Key: XXKNUFSVCQXRNI-UHFFFAOYSA-N
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Description

6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine is a useful research compound. Its molecular formula is C11H8FN5S and its molecular weight is 261.28. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Guanine Derivatives for AGT Mapping

6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine has been used in synthesizing radiolabeled guanine derivatives for mapping O(6)-alkylguanine-DNA alkyltransferase (AGT). These derivatives, including fluorine-18 labeled 6-(4-fluoro-benzyloxy)-9H-purin-2-ylamine, have potential in the in vivo mapping of AGT, which is significant in understanding cellular DNA repair mechanisms (Vaidyanathan et al., 2000).

Molecularly Imprinted Polymer for 5-Fluorouracil Recognition

Another application is in the development of molecularly imprinted polymers (MIPs) for recognizing 5-fluorouracil, an antitumor agent. A derivative, 4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl-4-[bis(2,2'-bithienyl)methane], was synthesized for this purpose. This highlights its role in creating advanced materials for specific molecular recognition, potentially useful in therapeutic monitoring and cancer research (Huynh et al., 2013).

Synthesis of Sulfide and Sulfone Derivatives

The compound is also involved in the synthesis of various sulfide and sulfone derivatives. These synthesized compounds have shown antimicrobial activity against both Gram-negative and Gram-positive bacteria, and fungi, indicating its significance in developing new antimicrobial agents (Badiger et al., 2013).

Synthesis of 2-Amino-3-(purin-9-yl)propanoic Acid Derivatives

It is also used in synthesizing 2-amino-3-(purin-9-yl)propanoic acids, which have shown promising results in immunostimulatory and immunomodulatory studies. This highlights its potential in developing new immune therapies (Doláková et al., 2005).

Near-Infrared Fluorescent Probe for Sulfane Sulfur Detection

The development of near-infrared fluorescent probes for detecting sulfane sulfur in cells also utilizes derivatives of this compound. These probes are critical in studying physiological and pathological functions of sulfur sulfide in living cells and in vivo (Han et al., 2018).

Properties

IUPAC Name

6-(4-fluorophenyl)sulfanyl-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5S/c12-6-1-3-7(4-2-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKNUFSVCQXRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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